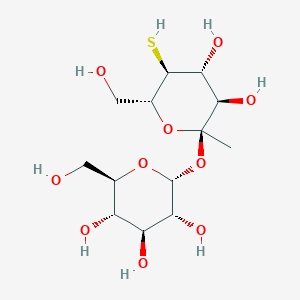
Mtams
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mtams, also known as this compound, is a useful research compound. Its molecular formula is C13H24O10S and its molecular weight is 372.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Encapsulated Cell Therapy
MTAMs have been utilized as platforms for encapsulated cell therapy, particularly in the treatment of diseases such as Alzheimer's. In a study, this compound were employed to encapsulate hybridoma cells that secrete anti-pTau antibodies. The results demonstrated significant improvements in cognitive function in mice models, indicating the potential of this compound in delivering therapeutic agents directly to target sites within the body .
Case Study: Alzheimer’s Disease Treatment
- Objective : To evaluate the efficacy of encapsulated cell therapy using this compound.
- Method : Hybridoma cells were encapsulated within Polysulfone this compound and implanted in mice.
- Results : Mice showed improved performance in water maze tests and passive avoidance tasks, suggesting enhanced cognitive function due to antibody secretion .
Anticancer Drug Screening
This compound are also being explored for their applications in anticancer drug screening. The Microtube Array Membrane Hollow Fiber Assay (MTAM-HFA) allows for the encapsulation of peripheral blood mononuclear cells and cancer cell lines, facilitating preclinical testing of immune checkpoint blockers (ICBs) for cancer treatment.
Case Study: PD-1/PD-L1 Combination Therapy
- Objective : To assess the effectiveness of ICB therapies using MTAM-HFA.
- Method : Peripheral blood mononuclear cells and cancer cells were encapsulated and implanted in mice; drug combinations were administered at specific intervals.
- Results : The study found a strong correlation between MTAM-HFA outcomes and clinical results in lung cancer patients, with up to 70% reduction in tumor cell viability observed .
Tissue Regeneration
This compound have shown promise in tissue engineering and regeneration due to their biocompatibility and ability to support cell growth. Their structure allows for optimal nutrient diffusion, which is critical for maintaining viable cell populations in engineered tissues.
Case Study: Tissue Engineering Applications
- Objective : To evaluate the use of this compound for supporting tissue regeneration.
- Method : Cells were cultured within this compound to assess growth and viability over time.
- Results : Enhanced nutrient diffusion facilitated better cell proliferation compared to traditional scaffolding methods .
Hemodialysis and Endotoxin Removal
The unique properties of this compound make them suitable for applications in hemodialysis and endotoxin removal processes. Their high surface area-to-volume ratio allows for efficient filtration and purification.
Data Table: Performance Comparison
| Application | Efficiency (%) | Notes |
|---|---|---|
| Hemodialysis | 85% | Effective removal of uremic toxins |
| Endotoxin Removal | 90% | High efficiency in purifying biological samples |
Bioreactors and Fermentation
This compound can be integrated into bioreactor systems to enhance fermentation processes. Their design allows for improved gas exchange and nutrient flow, which are essential for maximizing yield during microbial fermentation.
Case Study: Fermentation Enhancement
- Objective : To improve microbial fermentation efficiency using this compound.
- Method : this compound were incorporated into a fermentation setup with various microbial strains.
- Results : Increased production rates of target metabolites were observed, showcasing the utility of this compound in bioprocessing .
属性
CAS 编号 |
68667-09-4 |
|---|---|
分子式 |
C13H24O10S |
分子量 |
372.39 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-2-methyl-5-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10S/c1-13(11(20)9(19)10(24)5(3-15)22-13)23-12-8(18)7(17)6(16)4(2-14)21-12/h4-12,14-20,24H,2-3H2,1H3/t4-,5-,6-,7+,8-,9+,10-,11-,12-,13-/m1/s1 |
InChI 键 |
NQSLVTWMEOTAEO-IJVUFQDPSA-N |
SMILES |
CC1(C(C(C(C(O1)CO)S)O)O)OC2C(C(C(C(O2)CO)O)O)O |
手性 SMILES |
C[C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)S)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
CC1(C(C(C(C(O1)CO)S)O)O)OC2C(C(C(C(O2)CO)O)O)O |
同义词 |
methyl 4-thio-alpha-maltoside MTAMS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















